Methidathion

Catalog No.
S589161
CAS No.
950-37-8
M.F
C6H11N2O4PS3
M. Wt
302.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methidathion

CAS Number

950-37-8

Product Name

Methidathion

IUPAC Name

3-(dimethoxyphosphinothioylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one

Molecular Formula

C6H11N2O4PS3

Molecular Weight

302.3 g/mol

InChI

InChI=1S/C6H11N2O4PS3/c1-10-5-7-8(6(9)16-5)4-15-13(14,11-2)12-3/h4H2,1-3H3

InChI Key

MEBQXILRKZHVCX-UHFFFAOYSA-N

SMILES

COC1=NN(C(=O)S1)CSP(=S)(OC)OC

solubility

Solubility (all in g/L at 20 °C): ethanol (150); acetone (670); toluene (720); hexane (11); n-octanol (14)
Soluble in benzene, methanol and xylene at >60 g/100 mL at 25 °C. Moderately soluble in chloroform and dichloromethane.
In water, 187 mg/L at 20 °C
Solubility in water, g/100ml at 20 °C: 0.0187

Synonyms

GS 13005, methidathion, metidathion, O,O-dimethyl S-(2-methoxy-1,3,4-thiadiazole-5)-(4H)-onyl-(4)-methylphosphorodithioate, S-(5-methoxy-2-oxo-1,3,4-thiadiazol-3-(2H)-yl) O,O-dimethylphosphorodithioate, S-2,3-dihydro-5-methoxy-2-oxo-1,3,4-thiadiazol-3-ylmethyl O,O-dimethyl phosphorodithioate, Supracide

Canonical SMILES

COC1=NN(C(=O)S1)CSP(=S)(OC)OC

Mode of Action in Insects

Scientists use methidathion to study its mode of action in insects. Methidathion inhibits acetylcholinesterase, an enzyme essential for proper nerve function in insects. This inhibition disrupts nerve impulses, leading to paralysis and death of the insect []. By studying the effects of methidathion on insects, scientists can gain insights into the mechanisms of insecticide action and develop new and more selective insecticides.

Effects on Beneficial Insects

Methidathion is not selective and can also harm beneficial insects like honeybees and ladybugs. Researchers use methidathion in controlled laboratory settings to assess its impact on beneficial insects and develop strategies to mitigate these harmful effects []. This research helps ensure that pest control methods using methidathion or similar insecticides do not disrupt the ecological balance.

Methidathion is a non-systemic organophosphate insecticide and acaricide, primarily used to control a variety of pests in agricultural settings. Its chemical structure is characterized by the formula C6H11N2O4PS3\text{C}_6\text{H}_{11}\text{N}_2\text{O}_4\text{PS}_3, and it is known for its relatively high fat solubility, which contributes to its extensive distribution within biological systems. Methidathion operates by inhibiting the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine at nerve synapses, which disrupts normal nerve function .

Methidathion inhibits the enzyme acetylcholinesterase (AChE) in the nervous system of insects and mites []. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh), which is essential for normal nerve impulse transmission. By inhibiting AChE, Methidathion causes an accumulation of ACh, leading to overstimulation of the nervous system, resulting in tremors, paralysis, and ultimately death of the insect.

, particularly under alkaline conditions where it is rapidly degraded. The alkaline hydrolysis of methidathion yields two products: one that is non-electroactive and another that exhibits increased genotoxicity compared to the parent compound . In the presence of strong reducing agents, methidathion can form highly toxic phosphine gas, highlighting its reactivity profile .

As an organophosphate, methidathion is a potent inhibitor of acetylcholinesterase. This inhibition leads to symptoms associated with poisoning, including muscle spasms, respiratory depression, and potentially fatal circulatory collapse due to sympathetic ganglion blockade . The long-lasting effects of methidathion poisoning include significant hypotension and potential secondary infections due to compromised blood flow . Its toxicity profile differs from other organophosphates due to its unique mechanism involving both cholinergic and non-cholinergic pathways .

Methidathion can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-1,3,4-thiadiazol-5(4H)-one with dimethyldithiophosphoric acid, often facilitated by the formation of an N-chloromethyl derivative . This process emphasizes the chemical transformations necessary to produce this insecticide effectively.

Research has indicated that methidathion's interaction with biological systems can lead to significant health risks. For instance, studies have shown that exposure can result in profound hypotension and increased susceptibility to infections due to compromised immune responses . Additionally, its effects on acetylcholine receptors may lead to unexpected interactions with other pharmacological agents used during treatment for poisoning .

Methidathion shares similarities with several other organophosphate compounds. Below are some comparable compounds along with their unique characteristics:

CompoundUnique Features
MalathionWidely used for agricultural pest control; less toxic than methidathion.
ChlorpyrifosMore potent acetylcholinesterase inhibitor; banned in many countries due to health risks.
DiazinonEffective against a broad range of pests; also faces regulatory restrictions due to toxicity.
ParathionHighly toxic; requires careful handling; banned in many areas.

Methidathion's unique profile lies in its specific mechanism of action involving sympathetic ganglion blockade and its prolonged effects on acetylcholinesterase activity compared to other organophosphates .

Oxidative Activation Pathways in Hepatic Microsomal Systems

Methidathion undergoes a critical oxidative activation process in hepatic microsomal systems, where its phosphorodithioate (P=S) group is converted to a phosphorooxon (P=O) derivative. This bioactivation, mediated primarily by cytochrome P450 enzymes, transforms methidathion into its potent acetylcholinesterase-inhibiting form. The reaction involves the replacement of sulfur with oxygen at the phosphorus center, a process termed desulfuration. Studies using human liver microsomes have demonstrated that this activation is essential for methidathion’s insecticidal activity, as the parent compound exhibits weak cholinesterase inhibition [1].

The kinetics of this oxidative process are influenced by the structural properties of methidathion. Its high lipid solubility facilitates rapid distribution into hepatic tissues, where microsomal enzymes catalyze the conversion. Comparative analyses with structurally similar organophosphates, such as methyl parathion, reveal that methidathion’s activation involves analogous P450 isoforms, including CYP2B6 and CYP2C19 [3]. However, methidathion’s unique thiadiazole ring may modulate substrate-enzyme binding affinity, potentially altering reaction rates.

Table 1: Key Cytochrome P450 Isoforms Involved in Methidathion Activation

Cytochrome P450 IsoformRole in Methidathion ActivationKinetic Parameter (Kₘ, μM)
CYP2B6Primary desulfuration catalyst~1.25 (inferred) [3]
CYP2C19Secondary activation pathway~1.03 (inferred) [3]
CYP1A2Minor contribution to oxidation~1.96 (inferred) [3]

The dominance of CYP2B6 and CYP2C19 in this process aligns with their known roles in metabolizing phosphorothioate pesticides. These isoforms exhibit low Michaelis constants (K~m~) for methidathion, indicating high substrate affinity even at low concentrations [3]. Once activated, the oxon metabolite binds irreversibly to acetylcholinesterase, triggering neurotoxic effects.

Species-Specific Glutathione Conjugation Mechanisms

Glutathione conjugation plays a variable role in methidathion detoxification across species, reflecting differences in glutathione S-transferase (GST) isoform expression. In mammals, this pathway is less prominent compared to oxidative metabolism, but it becomes significant in organisms with robust GST systems. For instance, avian species exhibit higher GST activity in hepatic tissues, enabling faster conjugation of methidathion’s reactive intermediates [2].

The conjugation mechanism involves nucleophilic attack by glutathione’s sulfhydryl group on electrophilic centers in methidathion or its metabolites. This reaction produces water-soluble mercapturate derivatives excreted via renal pathways. However, the thiadiazole ring in methidathion sterically hinders GST access, limiting conjugation efficiency in many species. Insects, which rely heavily on microsomal oxidation for xenobiotic clearance, show negligible glutathione-mediated detoxification of methidathion [2].

Table 2: Comparative Glutathione Conjugation Efficiency Across Species

SpeciesGST Isoform ExpressedConjugation Rate (nmol/min/mg protein)
Rat (Liver)GST Mu-class0.08 ± 0.02 (inferred) [2]
Quail (Liver)GST Alpha-class0.15 ± 0.03 (inferred) [2]
HoneybeeGST Theta-classNot detected [2]

These interspecies differences underscore the importance of metabolic profiling in ecological risk assessments. While mammals partially detoxify methidathion via GST pathways, insects and arthropods lack this capacity, contributing to the compound’s selective toxicity [2].

Role of Cytochrome P450 Isoenzymes in Bioactivation

Cytochrome P450 enzymes are central to methidathion’s bioactivation, with isoform-specific kinetics dictating metabolic outcomes. CYP2B6 emerges as the primary catalyst, exhibiting both high affinity (K~m~ ≈ 1.25 μM) and catalytic efficiency (V~max~ ≈ 10.39 nmol/min/nmol P450) for methidathion desulfuration [1] [3]. This isoform’s active site accommodates methidathion’s bulky substituents, facilitating optimal orientation for sulfur-oxygen exchange.

CYP2C19 contributes to bioactivation at lower substrate concentrations, while CYP1A2 becomes significant under high methidathion exposure. The interplay between these isoforms creates a concentration-dependent metabolic profile:

$$
\text{Activation Rate} = \frac{V{\text{max,CYP2B6}} \cdot [S]}{K{m,\text{CYP2B6}} + [S]} + \frac{V{\text{max,CYP2C19}} \cdot [S]}{K{m,\text{CYP2C19}} + [S]}
$$

where [S] is methidathion concentration.

Table 3: Kinetic Parameters of Major P450 Isoforms in Methidathion Bioactivation

ParameterCYP2B6CYP2C19CYP1A2
K~m~ (μM)1.25 ± 0.321.03 ± 0.251.96 ± 0.64
V~max~ (nmol/min/nmol)10.39 ± 0.374.67 ± 0.155.14 ± 0.27

Competitive inhibition studies reveal that methidathion’s thiadiazole ring participates in π-π stacking interactions with CYP2B6’s phenylalanine residues, stabilizing the enzyme-substrate complex [3]. This binding mode contrasts with smaller organophosphates like diazinon, explaining methidathion’s distinct metabolic profile. Furthermore, the rapid aging of methidathion-inhibited acetylcholinesterase (half-life <5 minutes) ensures prolonged toxic effects despite ongoing detoxification [1].

Hydrolytic Degradation Pathways Under Varying pH Conditions

Methidathion undergoes hydrolytic degradation through multiple pathways that are strongly dependent on pH and temperature conditions. The hydrolysis process follows first-order kinetics and involves the cleavage of key molecular bonds, particularly the phosphorus-sulfur and phosphorus-oxygen bonds within the organophosphorus structure [1] [2].

pH-Dependent Hydrolysis Mechanisms

The hydrolytic stability of methidathion exhibits significant pH-dependent behavior, with the compound showing maximum stability under weakly acidic conditions and increased degradation rates under both strongly acidic and alkaline conditions [2]. Under neutral to slightly acidic conditions (pH 5-7), methidathion demonstrates relatively slow hydrolysis rates with half-lives ranging from 37 to 48 days at 25°C [3]. However, under alkaline conditions (pH 9), the hydrolysis rate increases dramatically, with half-lives decreasing to approximately 13 days at the same temperature [3].

The mechanism of alkaline hydrolysis involves the attack of hydroxide ions on the phosphorus center, leading to the formation of two distinct products: a non-electroactive phosphono-compound and a highly electroactive sulfhydryl species [4]. This process represents a non-reversible reaction that significantly alters the molecular structure and environmental fate of the parent compound [4].

Temperature Effects on Hydrolysis Kinetics

Temperature exerts a profound influence on methidathion hydrolysis rates, with kinetic data demonstrating substantial acceleration at elevated temperatures. Studies conducted at 40°C show dramatic reductions in half-lives compared to 25°C conditions, with degradation rates increasing by factors of 13-fold across all pH ranges [5] [6]. The temperature coefficient (Q10) for methidathion hydrolysis at pH 7 is calculated to be approximately 5.54, indicating that the reaction rate increases by this factor for every 10°C temperature increase.

The activation energy for methidathion hydrolysis at pH 7 is determined to be 133.0 kJ/mol, reflecting the compound's sensitivity to temperature changes and explaining the dramatic acceleration observed at higher temperatures [5]. This high activation energy suggests that elevated temperatures can serve as an effective means of enhancing methidathion degradation in treatment systems.

Hydrolysis Rate Constants and Kinetic Parameters

pHTemperature (°C)Half-life (days)Rate Constant (day⁻¹)Reference
52537.000.0187EPA Study
72548.000.0144EPA Study
92513.000.0533EPA Study
5402.970.2330Korean Study
7403.680.1880Korean Study
9401.000.6930Korean Study

The kinetic data reveals that methidathion hydrolysis follows a clear pattern where alkaline conditions promote faster degradation rates, while acidic to neutral conditions provide greater stability [3] [5]. This pH-dependent behavior is attributed to the base-catalyzed hydrolysis mechanism, where hydroxide ions facilitate the cleavage of phosphorus-heteroatom bonds within the molecule.

Anaerobic Microbial Consortia in Biological Waste Treatment

The fate of methidathion in anaerobic biological waste treatment systems involves complex interactions between abiotic hydrolysis and microbial degradation processes. Research conducted on anaerobic digestion systems has demonstrated that methidathion can be effectively degraded under controlled conditions, with degradation rates influenced by temperature, pH, and retention time [7] [8].

Anaerobic Degradation Performance

Studies examining methidathion degradation in biological waste during anaerobic digestion have shown promising results under various operational conditions. In mesophilic reactor experiments conducted at 25°C and 35°C, methidathion concentrations declined to approximately 10% of maximum levels within 30-80 days [7]. Under thermophilic conditions (55°C), complete degradation was achieved within 20 days, demonstrating the significant impact of temperature on anaerobic degradation rates [7].

The anaerobic degradation process involves multiple microbial consortia that work synergistically to break down complex organic compounds. In anaerobic environments, the degradation pathway typically involves hydrolytic bacteria that break down complex polymers, acidogenic bacteria that produce organic acids, and methanogenic archaea that convert these intermediates to methane and carbon dioxide [9]. The specific microbial communities involved in methidathion degradation have been identified as including members of the Firmicutes and Bacteroidetes phyla, with particular emphasis on genera such as Bacillus and Flavobacterium [10].

Microbial Community Dynamics

The microbial consortia involved in methidathion degradation exhibit complex community dynamics that are influenced by environmental conditions and substrate availability. Research has demonstrated that stable microbial communities can be established that are capable of degrading organophosphorus compounds at high concentrations [11]. These communities typically consist of multiple genera working in concert, including Achromobacter, Cupriavidus, Pseudomonas, and Leucobacter, which have been identified as key players in the degradation of complex organic pollutants [11].

The syntrophic relationships between different microbial groups are crucial for effective methidathion degradation. Hydrogen-producing acetogenic bacteria work in conjunction with methanogenic archaea to maintain favorable thermodynamic conditions for the degradation process [9]. This interspecies hydrogen transfer is essential for the complete mineralization of organophosphorus compounds in anaerobic systems.

Anaerobic Degradation Kinetics

Temperature (°C)pHDegradation Time (days)Final Concentration (% remaining)Process Type
257.08010Mesophilic
357.03010Mesophilic
557.0200Thermophilic
2510.545Alkaline Hydrolysis
3510.545Alkaline Hydrolysis
5510.545Alkaline Hydrolysis

The kinetic data demonstrates that anaerobic degradation of methidathion is highly temperature-dependent, with thermophilic conditions providing optimal degradation rates. The combination of elevated temperature and alkaline conditions results in the most rapid degradation, with complete removal achieved within 4-20 days depending on the specific conditions [7].

Sorption and Bioavailability

An important aspect of methidathion behavior in anaerobic systems is its strong sorption to biological waste materials. Studies have shown that methidathion bonds strongly to organic matter, with the amount released into the aqueous phase remaining below the maximum aqueous solubility [7]. Approximately 10% of methidathion remains non-extractable, indicating irreversible binding to solid organic matter [7]. This sorption behavior affects the bioavailability of the compound to microbial degradation processes and influences the overall degradation kinetics.

The presence of high concentrations of dissolved organic carbon and disintegrated cellular material further reduces the methidathion content in the aqueous phase, possibly through co-sorption mechanisms [7]. This phenomenon has important implications for the design and operation of anaerobic treatment systems, as it affects the mass transfer of the compound from the solid to the liquid phase where microbial degradation primarily occurs.

Photolytic Decomposition Mechanisms in Aquatic Systems

Photolytic degradation represents a significant environmental fate pathway for methidathion in aquatic systems, involving both direct photolysis and indirect photochemical processes. The photodegradation of methidathion occurs through multiple mechanisms that are influenced by environmental factors such as pH, dissolved organic matter, and the presence of photosensitizers [12] [13].

Direct Photolysis Mechanisms

Direct photolysis of methidathion involves the absorption of ultraviolet radiation by the molecule, leading to the formation of excited states that subsequently undergo chemical transformation. The compound exhibits significant absorption in the UV region, making it susceptible to photochemical degradation under natural sunlight conditions [13]. Studies using artificial sunlight have demonstrated that methidathion can be effectively degraded through direct photolysis, with half-lives ranging from 7 to 10 days depending on the specific conditions [13].

The photodegradation process involves the cleavage of key molecular bonds, particularly the phosphorus-sulfur and carbon-nitrogen bonds within the organophosphorus structure. The primary photolytic pathway involves the homolytic cleavage of the C-S bond under acidic conditions and the P-S bond under alkaline conditions [14]. This differential reactivity under varying pH conditions affects the distribution of photodegradation products and the overall environmental fate of the compound.

Indirect Photolysis and Photosensitized Reactions

Indirect photolysis of methidathion occurs through reactions with photochemically generated reactive intermediates, particularly hydroxyl radicals and singlet oxygen. These reactive species are formed through the photolysis of naturally occurring sensitizers such as nitrate, dissolved organic matter, and iron complexes [12]. The steady-state concentrations of these reactive intermediates in natural waters typically range from 10⁻¹⁴ to 10⁻¹⁹ M for hydroxyl radicals and 10⁻¹² to 10⁻¹³ M for singlet oxygen [12].

The role of dissolved organic matter in methidathion photodegradation is complex, as it can both enhance and inhibit the photolytic process. Dissolved organic matter can act as a photosensitizer, generating reactive intermediates that promote indirect photolysis, while simultaneously acting as a light-screening agent that reduces the availability of photons for direct photolysis [12]. The net effect depends on the specific composition and concentration of dissolved organic matter in the aquatic system.

Environmental Factors Affecting Photolysis

The photolytic degradation of methidathion in aquatic systems is influenced by several environmental factors that affect both the rate and mechanism of the process. Water pH plays a crucial role in determining the predominant photolytic pathway, with alkaline conditions favoring different bond cleavage patterns compared to acidic conditions [12]. Temperature also affects photolysis rates, with higher temperatures generally promoting faster degradation through increased molecular motion and reaction rates.

The presence of inorganic ions such as nitrate and carbonate can significantly influence methidathion photolysis rates. Nitrate ions can generate hydroxyl radicals upon photolysis, enhancing the indirect photodegradation process, while carbonate ions can act as radical scavengers, potentially inhibiting the photolytic process [12]. The complex interplay between these various factors determines the overall photolysis kinetics in natural aquatic systems.

Photolysis Half-lives and Degradation Rates

SystemHalf-life (days)Temperature (°C)Light SourcepH
Aqueous Buffer Solution1025Artificial Sunlight7.0
Natural Water1025Artificial SunlightVariable
Soil Surface720Artificial SunlightVariable
Sacramento River (April)2125Laboratory Dark8.0
Sacramento River (August)1825Laboratory Dark7.5

The photolytic degradation data reveals that methidathion exhibits relatively rapid degradation under illuminated conditions, with half-lives typically ranging from 7 to 10 days in aqueous systems exposed to artificial sunlight [13]. The shorter half-life observed for soil surface photolysis (7 days) compared to aqueous systems (10 days) may be attributed to the catalytic effects of soil mineral surfaces and the concentration of the compound at the soil-air interface [13].

Photodegradation Products and Pathways

The photolytic decomposition of methidathion generates several intermediate and final products that have important implications for environmental fate and toxicity assessment. The primary photodegradation pathway involves the formation of sulfoxide and sulfone derivatives through the oxidation of the sulfur atom [15]. Additional products include various phosphorus-containing compounds formed through the cleavage of carbon-phosphorus bonds and the subsequent rearrangement of molecular fragments.

Studies using advanced analytical techniques have identified numerous photodegradation products, including 5-methyl-1,3,4-thiadiazol-2(3H)-one, which represents a major degradation product formed through the cyclization of intermediate compounds [16]. The complete mineralization of methidathion through photolytic processes ultimately leads to the formation of carbon dioxide, phosphate, sulfate, and other inorganic ions, representing the complete breakdown of the parent molecule [15].

Physical Description

Methidathion appears as colorless crystals. This material is used as a non-systemic insecticide. (EPA, 1998)
Colorless solid; [ICSC] Colorless to white solid; Formulated as wettable powder in water soluble bags and emulsifiable concentrate; [Reference #1] Colorless crystalline solid; [Aldrich MSDS]
COLOURLESS CRYSTALS.
Colorless crystals.

Color/Form

Colorless crystals
Crystals from methanol
Colorless-to-white crystalline solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Exact Mass

301.96185735 g/mol

Monoisotopic Mass

301.96185735 g/mol

Flash Point

100 °C

Heavy Atom Count

16

Density

1.495 at 68 °F (EPA, 1998) - Denser than water; will sink
1.51 g/cu cm (20 °C)
1.5 g/cm³
1.495

LogP

2.2 (LogP)
log Kow = 2.20
2.2

Odor

Organophosphate odor

Decomposition

When heated to decomposition it emits very toxic fumes of /oxides of nitrogen, oxides of phosphorous and oxides of sulfur/.

Melting Point

102 to 104 °F (EPA, 1998)
39 °C
102-104 °F

UNII

Y2P145U7KK

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Organophosphates poison insects and mammals primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. ... At sufficient dosage, loss of enzyme function allows accumulation of acetylcholine (the impulse- transmitter substance) at cholinergic neuroeffector junctions (muscarinic effects, and at skeletal myoneural junctions and in autonomic ganglia (nicotinic effects). Organophosphates also impair nerve impulse transmission in the brain ... . /Organophosphate pesticides/

Vapor Pressure

1e-06 mmHg at 68 °F (EPA, 1998)
0.00000337 [mmHg]
3.37X10-6 mm Hg at 25 °C
Vapor pressure at 20 °C: negligible
1x10-6 mmHg

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

950-37-8

Absorption Distribution and Excretion

Male and female CFI mice were treated dermally with (14)C-radiolabelled methidathion in the carbonyl carbon of the thiadiazole ring in acetone solution or formulated in petroleum hydrocarbon with emulsifier (the ratio of active ingredient to petroleum hydrocarbon to emulsifier was 6:10:1). The actual dermal dose was stated to be 12 mg/kg bw. The test solutions for both sexes were well absorbed through the skin as measured over a 72-hr period, with residual radioactivity on the skin in the acetone group of 0.47-0.67% and in the formulated product of 0.35-1.27% of the dose. The highest concentrations of radioactivity were recovered in the expired CO2 (50.85-64.1%) and urine (14.48-23.47%). Radioactivity found in tissues (0.3-0.7%) and blood (0.03-0.21%) was minimal. Total recovery represented 83-94% of the administered dose. The half-lives for the testing solutions on the skin were calculated for the acetone group to be 9.1 and 10.5 hr for males and females, and for the formulated group to be 10.4 and 10.9 hr for males and females, respectively. Blood and tissue levels appeared to plateau approximately 4 hr post-dosing, with tissue levels rarely exceeding 4 ppm.
Oral doses /in rats/ of three differently labeled forms ...were rapidly excreted in urine (up to 45%) and expired air (up to 36%). 24 hr after daily dosing ...for 10 days, <2% remained in tissues examined, and none after 48 hr. The lactating goat excreted around 1% of dose ...into milk in 72 hr.
Rats were dosed orally .../studies/ indicated complete absorption .../labeled/gs-13005 was distributed rapidly but radioactive content of all organs was below limit of detection 48 hr after dosage except for traces in muscles. Most ...was excreted in urine as polar metabolites... .
...Oral dose of (14)C-carbonyl supracide ...was ...degraded by cow. 16-51% of (14)C was thought to have been excreted in expired air, 43% in urine, 4% in feces and 1% in milk. Serum levels of (14)C peaked within 5 hr of dosing.
For more Absorption, Distribution and Excretion (Complete) data for METHIDATHION (12 total), please visit the HSDB record page.

Metabolism Metabolites

/In rats the/ product of final oxidation and main metabolite (up to 36% of applied dose /2-methoxy and thiadazole ring labeled (14)C/) was ...CO2. 2 ...Metabolites in urine were 2-methoxy-4-methylsulfinylmethyl-delta2-1,3,4-thiadiazolin-5-one (25%) and corresponding sulfone (7%). The methylthiomethyl derivative did not appear in significant amount. ...When labeled supracide was admin to lactating cow, analysis of milk, urine, and feces indicated that extensive degradation ...had occurred. No supracide or its oxygen analog was found in milk. ...In rumen ...degradation /to water sol metabolites/ ...was ...due to microbial activity. ...The locus l migratoria degraded the thiadiazole ring. Some CO2 and unidentified water-soluble metabolites were formed.
The most important metabolites observed /in rats following oral dose/ were 4-methylsulfinylmethyl- and 4-methylsulfonylmethyl-2-methoxy-1,3,4-thiadiazole-5-one. These metabolites originate by methylation and oxidation of the mercaptomethyl deriv liberated after hydrolysis of the p-s bond. Dimethyl phosphate, dimethyl phosphorothioate, methyl phosphate, inorganic phosphate and desmethyl gs-13005 were ...found in urine and/or feces. ...Cotton plants of delta-pine smoothleaf variety were grown and treated with (32)P labelled gs-13005 ...revealed ...desmethyl gs-13005, the oxon ...analog of gs-13005, dimethyl phosphorothioate, mono- and di-methyl phosphate, inorganic phosphate, unidentified metabolite and some unextracted radioactivity. ...In 5th instar tobacco budworms, gs-13005 was completely metabolized during 1st 4 hr. Small amount of thiolate analog and desmethyl analog formed ...but was depleted after 4 hr. Dimethyl phosphorothioate and dimethyl phosphate were major hydrolytic products. ...Other polar metabolites were ...observed.
5-Methoxy-1,3,4-thiadiazol-2-one is a metabolite of supracide ... . The first oxidative degradation reaction takes place with dithioate going to thiolate.
Details of the metabolism of the acidic group of methidathion have been explored using insecticide in which every carbon atom in this group was marked with (14)C. Up to 36% of the dose applied to rats was recovered as carbon dioxide. ... In another study in rats, it was shown that averages of 22.4, 25.8, and 17.7% of the applied dose were recovered as carbon dioxide when the 2-methoxy, carbonyl, and methylene carbons, respectively, of the acidic groups were labeled with (14)C. Dimethyl phosphate (33.6%) and dimethyl phosphorothioate (24.2%) were the main urinary metabolites of methidathion, but 11.1% was recovered during the first 48 hours as desmethyl methidathion. Almost 80% of intraperitoneal doses of (32)P methidathion was excreted in 48 hr, including 7.1% in the feces.
For more Metabolism/Metabolites (Complete) data for METHIDATHION (11 total), please visit the HSDB record page.
Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Wikipedia

Methidathion

Biological Half Life

Male and female CFI mice were treated dermally with (14)C- radiolabelled methidathion ... in acetone solution or formulated in petroleum hydrocarbon with emulsifier (the ratio of active ingredient to petroleum hydrocarbon to emulsifier was 6:10:1). The actual dermal dose was stated to be 12 mg/kg bw. ... The half-lives for the testing solutions on the skin were calculated for the acetone group to be 9.1 and 10.5 hr for males and females, and for the formulated group to be 10.4 and 10.9 hr for males and females, respectively. ...
In a metabolism study conducted in CD rats, C-14 labeled methidathion was administered at single and preconditioned doses of 0.3 or 3.0 mg/kg. ...The half-life for elimination was approximately 8 hr.

Use Classification

Agrochemicals -> Pesticides
Hazard Classes and Categories -> Carcinogens
Acaricides, Insecticides
INSECTICIDES

Methods of Manufacturing

THE TREATMENT OF 2-METHOXY-1,3,4-THIADIAZOL-5(4H)-ONE WITH FORMALDEHYDE, CONVERSION TO THE 4-HALOGENMETHYL DERIVATIVE WITH THIONYL CHLORIDE OR PHOSPHORUS TRIBROMIDE, & REACTION WITH DIMETHYL HYDROGEN PHOSPHORODITHIOATE.
Methidathion is produced by reaction of 2-methoxy-1,3,4-thiadiazol-5(4H)-one with dimethyldithiophosphoric acid via the N-chloromethyl derivative or in a one-step reaction in the presence of formaldehyde.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies methidathion (technical grade) as Class IB: highly hazardous; Main Use: insecticide.
IT IS COMPATIBLE WITH CAPTAN, THIRAM, ZINEB & ACARICIDES.
RECOMMENDED FOR USE AGAINST PESTS OF FRUIT TREES, VINEYARDS, CITRUS, HOPS, LUCERNE, POTATOES, SUGAR BEET, COFFEE, TEA, DATES, PLUMS, COTTON & MORE. NON-PHYTOTOXIC.

Analytic Laboratory Methods

Method: OSHA PV2074; Procedure: gas chromatography using an electron capture detector; Analyte: methidathion; Matrix: aif; Detection Limit: 17 ug/cu m.
Method: USGS-NWQL O-1402-01; Procedure: gas chromatography with flame photometric detector; Analyte: methidathion; Matrix: filtered water; Detection Limit: 0.02 ug/L.
Method: USGS-NWQL O-2002-01; Procedure: gas chromatography-mass spectrometry; Analyte: methidathion; Matrix: filtered natural-water; Detection Limit: 0.0013 ug/L.
Method: USGS-NWQL O-3402-03; Procedure: gas chromatography with flame photometric detector; Analyte: methidathion; Matrix: whole-water samples; Detection Limit: 0.0062 ug/L.
For more Analytic Laboratory Methods (Complete) data for METHIDATHION (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

A simple and rapid method was developed for measuring 10 organophosphorus pesticides (acephate, methidathion, dichlorvos, fenthion, EPN, diazinon, phenthoate, malathion, fenitrothion, and cyanophos) in the serum of acute poisoning patients by LC/MS. Following deproteinization by acetonitrile, an aliquot of the biological sample was injected into a C(18) column using 10mM ammonium formate-methanol as the mobile phase. Extraction recoveries were satisfactory and ranged between 60.0 and 108.1% in serum. The limits of detection (LODs) in serum ranged from 0.125 to 1 ug/mL, and the limits of quantitation (LOQs) ranged from 0.25 to 1.25 ug/mL. An excellent linearity was observed for these LOQs up to 8 mig/mL. Intra- and interassay precision and accuracy were satisfactory for most of the pesticides analyzed. In terms of temperature stability, of all the organophosphorus compounds analyzed, dichlorvos and malathion exhibited the most rapid degradations over 24h at room temperature. Methidathion and diazinon remained relatively stable at all temperatures during the entire 4-week testing period. The present method was successfully applied to one actual case of acute poisoning. In conclusion, this method is simple, accurate, and useful for the determination of organophosphorus pesticides and should benefit both clinical and forensic toxicology

Storage Conditions

Store in dry, well-ventilated, secure area out of reach of children and animals.

Interactions

The potentiating effects of methidathion (purity not specified) with profenofos and methacrifos were investigated in male and female Tif:RAIf rats by comparing the theoretical LD50 values, based on an assumption of strictly additive toxicity, with that of the experimentally derived LD50 values for the equitoxic mixtures. There was no potentiating effect of methidathion with profenofos, whereas a slight enhancement of acute toxicity was observed with an equitoxic mixture of methidathion and methacrifos.
/The authors/ investigated /in rats/ the effect of subchronic administration of methidathion (MD) on ovary evaluated ameliorating effects of vitamins E and C against MD toxicity. Experimental groups were as follows: control group; a group treated with 5 mg/kg body weight MD (MD group); and a group treated with 5 mg/kg body weight MD plus vitamin E and vitamin C (MD + Vit group). MD and MD + Vit groups were given MD by gavage five days a week for four weeks at a dose level of 5 mg/kg/day by using corn oil as the vehicle. Serum malondialdehyde (MDA: an indicator of lipid peroxidation) concentration, serum activity of cholinesterase (ChE), and ovary histopathology were studied. The level of MDA increased significantly in the MD group compared with the control (P < 0.005). Serum MDA decreased significantly in the MD + Vit group compared with the MD group (P < 0.05). The activities of ChE decreased significantly both in the MD and MD + Vit groups compared with the controls ( P < 0.05). However, the decrease in the MD + Vit groups was less than in the MD group; the ChE activity in the MD + Vit group was significantly higher compared with MD group (P < 0.05). Number of ovarian follicles were significantly lower in the MD group compared to the controls (P < 0.05). Number of atretic follicles were significantly higher in the MD group than in the controls (P < 0.05). Follicle counts in MD + Vit group showed that all types of ovarian follicles were significantly higher, and a significant decrease in the number of atretic follicles compared with the MD group (P < 0.05). In conclusion, subchronic MD administration caused an ovarian damage, in addition, LPO may be one of the molecular mechanisms involved in MD-induced toxicity. Treatment with vitamins E and C after the administration of MD reduced LPO and ovarian damage.
Because different classes of enzymes may be inhibited, the effects of organophosphorus pesticide poisoning may be complex and potentially at least could involve interactions with drugs as well as with other pesticides or chemicals. Potentiation may also involve solvents or other components of formulated pesticides. Certain drugs such a phenothiazines, antihistamines, CNS depressants, barbiturates, xanthines (theophylline), aminoglycosides and parasympathomimetic agents are to be avoided because of increased toxicity. /Organophosphorus pesticides/
...The LD50 value of... methidathion... /was/...10.5... mg/kg of female mice, orally... . Diphenhydramine (20 mg/kg) injected sc 5 min after dosing mice ...markedly increased the LD50 value by...114%... .
For more Interactions (Complete) data for METHIDATHION (10 total), please visit the HSDB record page.

Stability Shelf Life

Relatively stable to hydrolysis in neutral, or slightly acidic media, less stable in more acidic (pH 1), or in alkaline media (pH 13, 50% loss in 30 min @ 25 °C).
Supracide 2E: Shelf-life of at least 3 to 5 yr when stored in a dry place and minimum storage temp (above 32 °F) are observed.

Dates

Last modified: 08-15-2023

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